![molecular formula C7H15ClO2Si B14604733 Ethyl 2-[chloro(dimethyl)silyl]propanoate CAS No. 59344-02-4](/img/structure/B14604733.png)
Ethyl 2-[chloro(dimethyl)silyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[chloro(dimethyl)silyl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is particularly interesting due to its unique structure, which includes a chloro(dimethyl)silyl group attached to the propanoate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[chloro(dimethyl)silyl]propanoate typically involves the esterification of 2-chloropropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to increase efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[chloro(dimethyl)silyl]propanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-chloropropanoic acid
Reduction: 2-chloropropanol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[chloro(dimethyl)silyl]propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl 2-[chloro(dimethyl)silyl]propanoate involves its interaction with various molecular targets and pathways. The chloro(dimethyl)silyl group can act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites on a molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[chloro(dimethyl)silyl]propanoate can be compared with other esters and silyl-protected compounds:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl propanoate: Another ester with a similar structure but lacking the chloro(dimethyl)silyl group.
Trimethylsilyl chloride: A silyl-protecting reagent used in organic synthesis.
The uniqueness of this compound lies in its combination of ester and silyl-protecting group functionalities, making it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
59344-02-4 |
|---|---|
Molekularformel |
C7H15ClO2Si |
Molekulargewicht |
194.73 g/mol |
IUPAC-Name |
ethyl 2-[chloro(dimethyl)silyl]propanoate |
InChI |
InChI=1S/C7H15ClO2Si/c1-5-10-7(9)6(2)11(3,4)8/h6H,5H2,1-4H3 |
InChI-Schlüssel |
QPTHEBFMRFJIBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)[Si](C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-Chlorophenyl)ethyl]oxirane](/img/structure/B14604665.png)
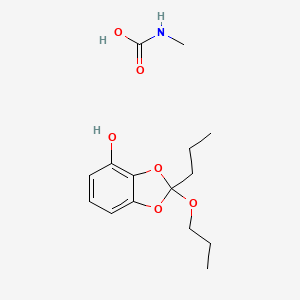
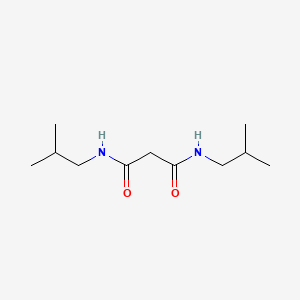
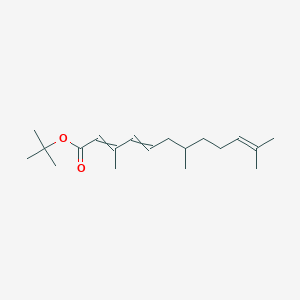

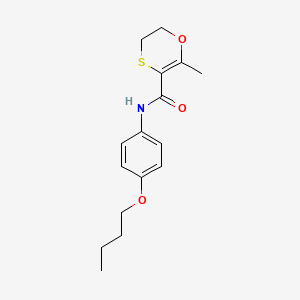
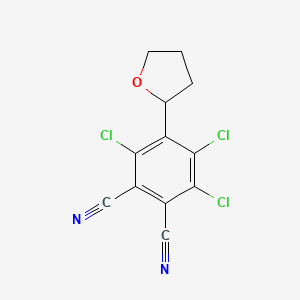
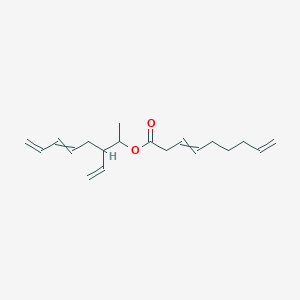
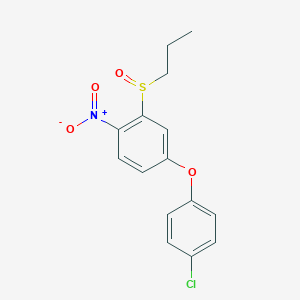
![2-(Ethyl{4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B14604703.png)
![N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide](/img/structure/B14604709.png)
![3-Ethyl-2-[3-(pyridin-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1,3-benzothiazole](/img/structure/B14604717.png)
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604723.png)
